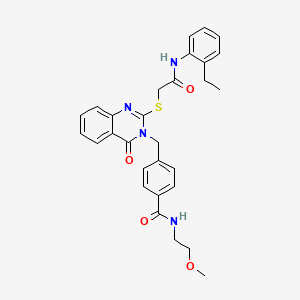
4-((2-((2-((2-ethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains an ethylphenyl group, an amino group, a thio group, a quinazolinone group, a benzamide group, and a methoxyethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the ethylphenyl group could be introduced through a Friedel-Crafts alkylation . The amino group might be introduced through a nitration followed by a reduction . The thio group could be introduced through a nucleophilic substitution reaction . The quinazolinone and benzamide groups would likely require more complex synthesis steps .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The presence of the quinazolinone group suggests that part of the molecule would have a cyclic structure . The ethylphenyl and benzamide groups would likely contribute to the overall size and shape of the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, the thio group could undergo oxidation, and the quinazolinone group could participate in various ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the amino and thio groups would likely make the compound somewhat polar . The compound’s solubility, melting point, boiling point, and other properties would depend on factors like its size, shape, and intermolecular forces .Aplicaciones Científicas De Investigación
Synthesis and Characterization for Antimicrobial Purposes
Research on quinazoline derivatives, which are structurally similar to the compound , has demonstrated their potential as antimicrobial agents. For example, the synthesis of new quinazolines was explored for their antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. These studies highlight the compound's potential utility in developing new antimicrobial treatments (Desai, Shihora, & Moradia, 2007).
Anticonvulsant and Antimicrobial Activities
Further investigations into thioxoquinazolinone derivatives have revealed broad-spectrum antimicrobial activity along with significant anticonvulsant properties. This dual functionality underscores the compound's potential in addressing both microbial infections and seizure disorders, presenting a unique avenue for therapeutic application (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Novel Quinazolinone Derivatives for Antimicrobial Activity
Novel quinazolinone compounds have been synthesized and evaluated for their antimicrobial efficacy, showing promising results against a range of microbial strains. This research direction indicates the compound's potential in contributing to the development of new antimicrobial agents, which could be crucial for tackling drug-resistant infections (Habib, Hassan, & El‐Mekabaty, 2013).
Synthesis for Diuretic and Antihypertensive Activities
Research on quinazoline derivatives has also explored their potential in synthesizing compounds with diuretic and antihypertensive activities. Such studies are vital in the search for new treatments for conditions such as hypertension, showcasing the compound's potential utility in cardiovascular therapeutics (Rahman et al., 2014).
Exploration for Anticonvulsant Agents
A series of quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their anticonvulsant activity. The findings from these studies suggest potential applications in the development of new treatments for epilepsy and related seizure disorders, highlighting the versatile therapeutic potential of compounds within this chemical class (Archana, Srivastava, & Kumar, 2002).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4S/c1-3-21-8-4-6-10-24(21)31-26(34)19-38-29-32-25-11-7-5-9-23(25)28(36)33(29)18-20-12-14-22(15-13-20)27(35)30-16-17-37-2/h4-15H,3,16-19H2,1-2H3,(H,30,35)(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCBDRWSAIPEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
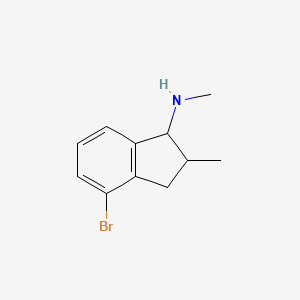
![2,3-Difluoro-N-[2-[4-(trifluoromethyl)phenyl]propan-2-yl]pyridine-4-carboxamide](/img/structure/B2984118.png)
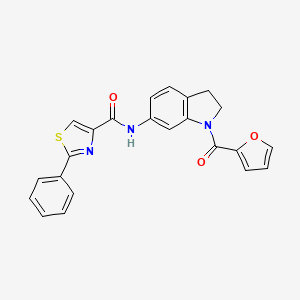
![3-(4-chlorophenyl)-9-methyl-1,7-dipropyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2984121.png)
![2-Chloro-N-[(1-hydroxycyclopentyl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2984122.png)
![3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2984127.png)

![5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B2984130.png)

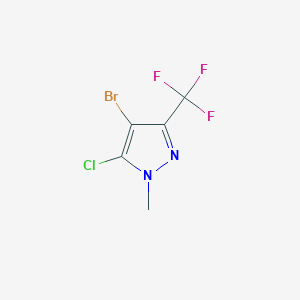
![ethyl (5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2984134.png)
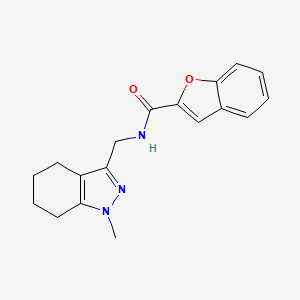
![Tert-butyl 7-imino-7-oxo-7lambda6-thia-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2984136.png)
![N'-[2-(cyclohexen-1-yl)ethyl]-N-(3-propan-2-yloxypropyl)oxamide](/img/structure/B2984139.png)
